Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate
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Description
Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23N3O5S and its molecular weight is 333.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Researchers have explored the synthesis of derivatives related to Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate and their evaluation as promising anticancer agents. For instance, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated for their anticancer activity. Compounds in this class showed potential as strong anticancer agents, suggesting further studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial Applications
Another study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds demonstrated moderate inhibitory activities against various bacterial strains, indicating their potential in addressing bacterial infections (Iqbal et al., 2017).
Synthetic Methodology and Drug Development
Further research has been conducted on developing multi-kilogram-scale synthesis methods for compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This highlights the compound's relevance in preclinical and clinical studies, showcasing its importance in drug development and synthesis scalability (Andersen et al., 2013).
Crystal Structure Analysis
The crystal structures of analogues of this compound have been determined, providing insights into their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). This research contributes to understanding the structural aspects of these compounds and their potential therapeutic applications (Mambourg et al., 2021).
Properties
IUPAC Name |
ethyl 4-[(1-methylsulfonylazetidine-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5S/c1-3-21-13(18)15-6-4-11(5-7-15)14-12(17)10-8-16(9-10)22(2,19)20/h10-11H,3-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYMIARQHULID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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